Hexafluoro-2,2,3,3-tetrachlorobutane
Overview
Description
Hexafluoro-2,2,3,3-tetrachlorobutane is a halogenated organic compound with the molecular formula C₄Cl₄F₆. It is characterized by the presence of both chlorine and fluorine atoms attached to a butane backbone. This compound is known for its high density, boiling point, and melting point, making it a significant substance in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexafluoro-2,2,3,3-tetrachlorobutane can be synthesized through the halogenation of butane derivatives. The process typically involves the use of chlorine and fluorine gases under controlled conditions to ensure the selective substitution of hydrogen atoms with halogen atoms. The reaction is carried out in the presence of a catalyst, often a metal halide, to facilitate the halogenation process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation reactors where butane is exposed to chlorine and fluorine gases. The reaction conditions, such as temperature and pressure, are meticulously controlled to optimize yield and purity. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Hexafluoro-2,2,3,3-tetrachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can be oxidized to form more complex halogenated compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of compounds like hexafluoro-2,2,3,3-tetrachlorobutyl alcohol.
Reduction: Formation of partially halogenated butanes.
Oxidation: Formation of hexafluoro-2,2,3,3-tetrachlorobutanoic acid.
Scientific Research Applications
Hexafluoro-2,2,3,3-tetrachlorobutane is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent for specific reactions.
Biology: Employed in the study of halogenated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials, including fluoropolymers and refrigerants
Mechanism of Action
The mechanism of action of hexafluoro-2,2,3,3-tetrachlorobutane involves its interaction with various molecular targets. The compound’s halogen atoms can form strong bonds with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and proteins, potentially altering their function and activity. The pathways involved include halogen bonding and hydrophobic interactions, which can affect cellular processes and biochemical reactions .
Comparison with Similar Compounds
Hexafluoro-2,2,3,3-tetrachlorobutane is unique due to its specific arrangement of halogen atoms, which imparts distinct physical and chemical properties. Similar compounds include:
- Hexafluoro-2,2,3,3-tetrachloropropane
- Hexafluoro-2,2,3,3-tetrachloropentane
- Hexafluoro-2,2,3,3-tetrachlorohexane
Compared to these compounds, this compound exhibits higher stability and reactivity due to its balanced halogenation pattern. This makes it more suitable for specific industrial and research applications .
Properties
IUPAC Name |
2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4F6/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBLUUDREZEDDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190947 | |
Record name | Hexafluoro-2,2,3,3-tetrachlorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375-34-8 | |
Record name | 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 2,2,3,3-tetrachlorohexafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 375-34-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexafluoro-2,2,3,3-tetrachlorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3-tetrachlorohexafluorobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Hexafluoro-2,2,3,3-tetrachlorobutane used as a reference standard in this research on hydrogen bonding?
A1: this compound likely serves as an inert internal standard for the fluorine NMR measurements in this study. [] This means it doesn't participate in hydrogen bonding with the molecules of interest (fluoroform and tetrahydrofuran) and provides a stable signal against which the chemical shifts of other fluorine-containing compounds can be accurately measured. This allows for precise determination of the changes in fluorine chemical shifts caused by the formation of hydrogen bonds between fluoroform (and its deuterated form) and tetrahydrofuran.
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